4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol
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Overview
Description
4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol is a compound that features a benzimidazole moiety linked to a phenol group through an ethenyl bridge. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by oxidation . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinone derivatives under specific conditions.
Reduction: The ethenyl bridge can be reduced to an ethyl bridge using hydrogenation.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophilic reagents like nitric acid for nitration . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol can be compared with other benzimidazole derivatives, such as:
Albendazole: An anthelmintic agent used to treat parasitic worm infections.
Mebendazole: Another anthelmintic agent with a similar structure and function.
Thiabendazole: Used as an antifungal and anthelmintic agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C15H12N2O |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C15H12N2O/c18-12-8-5-11(6-9-12)7-10-15-16-13-3-1-2-4-14(13)17-15/h1-10,18H,(H,16,17)/b10-7+ |
InChI Key |
RTGDJFAWINXOHF-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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